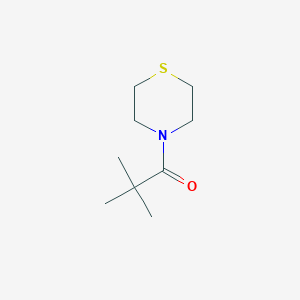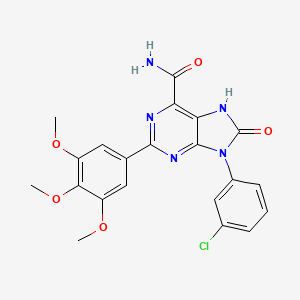
methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate (MDMPC) is an aromatic thiophene-based carboxylate that has recently been studied for its potential applications in medicinal chemistry and drug development. MDMPC is a unique compound that has been found to possess a wide range of biological activities, including antioxidant, antitumor, and anti-inflammatory activities. It has also been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to interact with DNA.
Applications De Recherche Scientifique
Drug Delivery Systems
The compound’s amide and ester functionalities make it an attractive candidate for drug delivery systems. Researchers could modify it to enhance solubility, stability, or targeted drug release.
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 32680-32705. DOI: 10.1039/D1RA04624A
Orientations Futures
Future research could focus on the synthesis and characterization of “methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate” and similar compounds. For instance, a series of novel 3,4-diaminobenzoyl derivatives were designed and synthesized for their potential as antithrombotic agents . Another study synthesized a group of novel trimethoxyphenyl (TMP)-based analogues and evaluated them for their cytotoxic and tubulin polymerization inhibitory activities .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3,4-diaminobenzoyl derivatives, have been reported to inhibit coagulation factor xa (fxa) . FXa plays a crucial role in the activation of the coagulation system, being located at the junction of the intrinsic and extrinsic coagulation pathways .
Mode of Action
Similar compounds have been shown to interact with their targets, such as fxa, through the formation of multiple hydrogen bonds with specific amino acid residues . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Given the potential target of fxa, it can be inferred that the compound may affect the coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot .
Pharmacokinetics
Compounds with similar structures have been reported to have improved solubility due to the decrease of intramolecular hydrogen bonds and the change of rigid structure .
Result of Action
Similar compounds have been reported to have antithrombotic activity, significantly prolonging prothrombin time . This suggests that the compound may have a similar effect, potentially inhibiting the formation of blood clots.
Propriétés
IUPAC Name |
methyl 3-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-25-16-10-9-14(11-17(16)26-2)20(23)22-15-12-18(13-7-5-4-6-8-13)28-19(15)21(24)27-3/h4-12H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVVGPXSZHSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523270.png)
![2-amino-4-(2,4-dichlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523275.png)
![2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523283.png)
![2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523292.png)
![2-amino-6-(2-hydroxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523294.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523302.png)
![4-{N'-[3-(4-methylphenyl)quinoxalin-2-yl]hydrazinecarbonyl}butanoic acid](/img/structure/B6523309.png)
![dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine](/img/structure/B6523317.png)
![N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide](/img/structure/B6523324.png)

![2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B6523332.png)


![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B6523367.png)